molecular formula C12H9F3N2O3 B12450084 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B12450084
M. Wt: 286.21 g/mol
InChI Key: JQSQSGLYRAXBMF-UHFFFAOYSA-N
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Description

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid
  • 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid
  • 5-methyl-2-[3-(methoxy)phenyl]-1H-imidazole-4-carboxylic acid

Uniqueness

The presence of the trifluoromethoxy group in 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid imparts unique electronic and steric properties, distinguishing it from other similar compounds. This functional group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research applications .

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C12H9F3N2O3/c1-6-9(11(18)19)17-10(16-6)7-3-2-4-8(5-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)

InChI Key

JQSQSGLYRAXBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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